Product packaging for 10-Deacetyl-2-debenzoylbaccatin III(Cat. No.:)

10-Deacetyl-2-debenzoylbaccatin III

Cat. No.: B1204763
M. Wt: 440.5 g/mol
InChI Key: LHXBWTCSJBQSGI-QOBCYHTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Deacetyl-2-debenzoylbaccatin III (CAS 171926-87-7) is a pivotal advanced intermediate in the biosynthesis and semi-synthesis of taxane-based anticancer agents . This compound serves as a direct biochemical precursor in the enzymatic pathway catalyzed by the enzyme benzoyl-CoA:taxan-2alpha-ol O-benzoyltransferase (EC 2.3.1.166), which benzoylates the 2-alpha position to form 10-deacetylbaccatin III . 10-Deacetylbaccatin III (10-DAB) is itself a well-documented and crucial starting material for the semi-synthesis of potent chemotherapeutic drugs, including Paclitaxel (Taxol) and Docetaxel (Taxotere) . As a core taxane scaffold, it provides researchers with a versatile structure for investigating structure-activity relationships, exploring novel synthetic pathways, and developing new taxane derivatives . The compound allows for specific functionalization at the C-2, C-10, and C-13 positions, making it an invaluable tool for medicinal chemists and biochemical researchers focused on oncology drug discovery and development. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32O9 B1204763 10-Deacetyl-2-debenzoylbaccatin III

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H32O9

Molecular Weight

440.5 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-1,2,9,12,15-pentahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-4-yl] acetate

InChI

InChI=1S/C22H32O9/c1-9-11(24)7-22(29)18(28)16-20(5,17(27)15(26)14(9)19(22,3)4)12(25)6-13-21(16,8-30-13)31-10(2)23/h11-13,15-16,18,24-26,28-29H,6-8H2,1-5H3/t11-,12-,13+,15+,16-,18-,20+,21-,22+/m0/s1

InChI Key

LHXBWTCSJBQSGI-QOBCYHTASA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)O)(CO4)OC(=O)C)O)C)O

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)O)(CO4)OC(=O)C)O)C)O

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)O)(CO4)OC(=O)C)O)C)O

Origin of Product

United States

Natural Occurrence and Accumulation Patterns of 10 Deacetyl 2 Debenzoylbaccatin Iii

Distribution Across Taxus Species (Yew Genus)

The occurrence of 10-deacetyl-2-debenzoylbaccatin III and its close analogues has been documented in several species of the Taxus genus. However, direct comparative studies detailing its concentration across different species are limited, partly due to ongoing complexities and occasional interchangeability in Taxus taxonomy. nih.gov

Comparative Analysis in Taxus cuspidata, Taxus media, and Taxus mairei

Direct comparative data on the concentration of this compound in Taxus cuspidata, Taxus media, and Taxus mairei is not extensively detailed in publicly available research. However, studies on related compounds and species provide some context. For instance, a closely related analogue, 14β-Hydroxy-10-deacetyl-2-O-debenzoylbaccatin III, has been identified in Taxus chinensis. nih.gov Research comparing various taxane (B156437) metabolites has found significant differences among species; for example, while T. cuspidata has the highest levels of paclitaxel (B517696), the content of other taxanes varies significantly across T. media and T. mairei. mdpi.com

Identification in Taxus baccata

While direct isolation of this compound from Taxus baccata (the European yew) is not prominently reported, research has successfully identified closely related analogues in its needles. One such compound is 2-debenzoyl-2-tigloyl-10-deacetylbaccatin III. researchgate.net The needles of T. baccata are a known source of various taxanes, though the specific profile and concentration of each compound can vary. medchemexpress.commedkoo.com

Localization and Quantitative Accumulation in Plant Tissues

The concentration of taxanes within a yew plant is not uniform, with significant variations occurring between different tissues and often correlating with the age of the plant part.

Variations Based on Tissue Type and Age

Specific quantitative studies detailing the localization and accumulation of this compound based on tissue type (e.g., needles, stems, bark, roots) and age are not widely available in the literature. Generally, for the Taxus genus, the highest concentrations of precursor taxanes are found in the leaves or needles, which are a renewable resource. mdpi.commdpi.com For instance, studies on the more common precursor, 10-deacetylbaccatin III, show its presence in both needles and small branches. medchemexpress.commedkoo.com It is understood that the chemical composition and therefore the bioactivity of compounds from Taxus leaves can vary based on geographical location and cultivation methods. mdpi.com

Identification and Role in Endophytic Fungi Associated with Taxus

Endophytic fungi, which reside within the tissues of plants without causing disease, have been identified as a source of taxanes, including their potential to produce or influence the accumulation of this compound.

A study focusing on the endophytic fungi of Taxus mairei revealed a significant positive correlation between the accumulation of this compound and the presence of several distinct fungal genera. This suggests that these fungi may play a role in the biosynthesis or transformation of this specific taxane within the host plant.

**Table 1: Endophytic Fungal Genera Correlated with this compound Accumulation in *Taxus mairei***

Fungal Order/Phylum Fungal Genus Correlation with Compound
Capnodiales Capnodiales (unclassified) Positive
Devriesia Positive
Ceramothyrium Positive
Ascomycota Ascomycota (unclassified) Positive
Paramycosphaerella Positive
Basidiomycota Basidiomycota (unclassified) Positive
Sporobolomyces Positive

Source: Fungal endophytes of Taxus species and regulatory effect of two strains on taxol synthesis mdpi.com

This correlation indicates a complex symbiotic relationship where the metabolic activities of the endophytic fungi may contribute to the taxane profile of the host yew tree.

Elucidation of the Biosynthetic Pathway of 10 Deacetyl 2 Debenzoylbaccatin Iii

Upstream Enzymatic Transformations Leading to the Compound

The initial steps in the biosynthesis of 10-Deacetyl-2-debenzoylbaccatin III set the stage for the later, more complex modifications of the taxane (B156437) core. These upstream reactions are responsible for creating the fundamental chemical structure upon which subsequent enzymes will act.

Initial Diterpenoid Scaffold Formation from Geranylgeranyl Diphosphate (B83284) (GGPP)

The biosynthesis of all taxoids, including this compound, commences with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). nih.govnih.govnih.gov The first committed step in this pathway is the cyclization of GGPP to form the parent hydrocarbon of the taxane family, taxa-4(5),11(12)-diene. nih.govresearchgate.net This crucial transformation is catalyzed by the enzyme taxadiene synthase. nih.govresearchgate.net This single, albeit slow, enzymatic reaction constructs the characteristic tricyclic taxane core. nih.gov The formation of this diterpenoid scaffold from GGPP is a critical control point, initiating the cascade of reactions that will ultimately yield a diverse array of taxoids. researchgate.netnih.gov

Hydroxylation and Acetylation Reactions on the Taxane Core

Following the formation of the taxadiene scaffold, a series of regio- and stereospecific hydroxylation and acetylation reactions occur, progressively functionalizing the taxane core. nih.govmdpi.comnih.gov The first of these modifications is the hydroxylation of taxadiene at the C5α position, yielding taxa-4(20),11(12)-dien-5α-ol. nih.gov This reaction is catalyzed by taxadiene 5α-hydroxylase. pnas.org Subsequently, the 5α-hydroxyl group is acetylated by the enzyme taxa-4(20),11(12)-dien-5α-ol-O-acetyltransferase (TAT) to produce taxa-4(20),11(12)-dien-5α-yl acetate (B1210297). nih.govmdpi.comucl.ac.uk This acetylation is a key, though not rate-limiting, step in the pathway. mdpi.com

Further hydroxylations at the C10β and C13α positions are catalyzed by distinct cytochrome P450 hydroxylases. nih.gov The hydroxylation at C10 is a critical step leading towards the formation of 10-deacetylbaccatin III. nih.gov While the exact order of all subsequent hydroxylation and acylation steps leading to this compound is still under investigation, it is understood that a series of these reactions, including the formation of an oxetane (B1205548) ring, are required to produce the highly oxygenated and acylated taxane core of this intermediate. nih.govnih.gov

Enzymatic Conversion of this compound to Downstream Taxoids

Once this compound is synthesized, it serves as a substrate for further enzymatic modifications that lead to the production of other important taxoids, including the direct precursor to paclitaxel (B517696), baccatin (B15129273) III.

Characterization of 2α-Hydroxytaxane 2-O-Benzoyltransferase (TBT/DBBT; EC 2.3.1.166)

A key enzyme in the downstream conversion of this compound is 2α-hydroxytaxane 2-O-benzoyltransferase, also known as benzoyl-CoA:taxane 2α-O-benzoyltransferase (TBT or DBBT). nih.govwikipedia.orgexpasy.org This enzyme belongs to the acyltransferase family and plays a crucial role in the benzoylation of the taxane core. wikipedia.orgexpasy.org Its systematic name is benzoyl-CoA:taxan-2α-ol O-benzoyltransferase. wikipedia.orgqmul.ac.uk

The enzyme TBT/DBBT catalyzes the transfer of a benzoyl group from benzoyl-CoA to the 2α-hydroxyl group of a taxane substrate. nih.govwikipedia.org Specifically, it facilitates the conversion of this compound to 10-deacetylbaccatin III. wikipedia.orgexpasy.orgqmul.ac.uk

The enzyme exhibits a high degree of regiospecificity, exclusively acylating the 2α-hydroxyl group. nih.govexpasy.org It will not acylate other hydroxyl groups on the taxane ring, such as those at positions 1β, 7β, 10β, or 13α of 10-deacetylbaccatin III. expasy.orgqmul.ac.uk Furthermore, it does not act on the 2α or 5α hydroxyl groups of the earlier pathway intermediate, taxa-4(20),11-diene-2α,5α-diol. expasy.orgqmul.ac.uk While the natural substrate is believed to be a more complex taxoid intermediate, the enzyme's activity has been successfully demonstrated using the semisynthetic substrate 2-debenzoyl-7,13-diacetylbaccatin III, which it converts to 7,13-diacetylbaccatin III. nih.govexpasy.org The optimal pH for the recombinant enzyme's activity is 8.0. nih.gov

Kinetic studies have been conducted to determine the efficiency of the TBT/DBBT enzyme. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) provide insights into the enzyme's affinity for its substrates and its turnover rate.

SubstrateKm (mM)kcat (s⁻¹)
2-debenzoyl-7,13-diacetylbaccatin III0.64Not Reported
Benzoyl-CoA0.401.5 ± 0.3

It is important to note that the reported kcat value was determined using a surrogate taxoid substrate, and the precise kinetic parameters with the natural in vivo substrate may vary.

Subsequent Acylations and Functionalizations in the Pathway

The biosynthesis of this compound is a critical juncture within the broader paclitaxel pathway. Following the initial formation and oxygenation of the taxane core, a series of acylation and functionalization steps occur. The direct precursor to 10-deacetylbaccatin III is believed to be a polyhydroxylated taxane intermediate. The formation of 10-deacetylbaccatin III itself involves the crucial action of a specific benzoyltransferase.

The enzyme taxane-2α-O-benzoyltransferase (TBT) is responsible for catalyzing the benzoylation at the C2 position of the taxane ring. nih.govnih.gov This reaction converts a 2-debenzoyl intermediate into what is functionally 10-deacetylbaccatin III. nih.govnih.gov Although studies often use the semisynthetic substrate 2-debenzoyl-7,13-diacetylbaccatin III to assay this enzyme's activity, its natural substrate is the corresponding intermediate in the native pathway. pnas.orgnih.gov

Molecular and Biochemical Characterization of Biosynthetic Enzymes

The enzymes responsible for the synthesis and conversion of this compound have been isolated and characterized, providing essential insights into the pathway's mechanics. The key enzymes in this specific part of the pathway are acyltransferases from the BAHD family. nih.gov

EnzymeAbbreviationFunctionSource Organism
Taxane-2α-O-benzoyltransferaseTBTCatalyzes the C2-benzoylation of a 2-debenzoyl taxoid intermediate to form 10-deacetylbaccatin III. pnas.orgnih.govTaxus cuspidata
10-deacetylbaccatin III-10-O-acetyltransferaseDBATCatalyzes the C10-acetylation of 10-deacetylbaccatin III to form baccatin III. pnas.orgnih.govTaxus cuspidata, Taxus x media

Gene Cloning and Heterologous Expression in Model Organisms

The genes encoding the key acyltransferases have been successfully identified, cloned, and expressed in model organisms, which has been pivotal for their functional characterization. Researchers utilized homology-based PCR cloning strategies, using consensus sequences from known plant acyltransferases to amplify gene fragments from Taxus cDNA. nih.govpnas.org These fragments were then used as probes to screen cDNA libraries constructed from Taxus cells induced with methyl jasmonate, an elicitor known to boost paclitaxel biosynthesis. nih.govpnas.org

Full-length cDNAs for both TBT and DBAT were isolated from Taxus cuspidata and Taxus x media. pnas.orgnih.gov For functional analysis, these genes were expressed heterologously in microbial hosts. The open reading frame for TBT was expressed in Escherichia coli, yielding a functional enzyme that could convert the surrogate substrate 2-debenzoyl-7,13-diacetylbaccatin III into 7,13-diacetylbaccatin III. pnas.orgnih.gov Similarly, the DBAT gene from T. cuspidata was expressed in E. coli, and the resulting recombinant enzyme was proven to be functional by demonstrating its ability to acetylate 10-deacetylbaccatin III to baccatin III, with the product confirmed by NMR and mass spectrometry. pnas.org Functional expression of paclitaxel pathway enzymes, including hydroxylases, has also been achieved in yeast (Saccharomyces cerevisiae), which provides a eukaryotic host system that can be advantageous for expressing complex plant proteins like cytochrome P450s. nih.gov

Enzyme Structure-Function Relationship Studies

Biochemical characterization of the recombinant enzymes has shed light on their substrate specificity and reaction kinetics, defining their structure-function relationships.

The recombinant taxane-2α-O-benzoyltransferase (TBT) exhibits a pH optimum of 8.0. pnas.orgnih.gov Kinetic analyses revealed Km values of 0.64 mM for the taxoid substrate and 0.30 mM for the co-substrate benzoyl-CoA. pnas.orgnih.gov The enzyme is highly regiospecific, acylating only the 2α-hydroxyl group of the taxane nucleus. pnas.org

The 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) has a pH optimum of 7.5 and demonstrates strong substrate affinity, with Km values of 10 μM for 10-deacetylbaccatin III and 8 μM for acetyl-CoA. pnas.org This enzyme is also strictly regiospecific, showing no activity toward the hydroxyl groups at positions 1β, 7β, or 13α of 10-deacetylbaccatin III. creative-enzymes.com Amino acid sequence comparisons show a significant degree of similarity between DBAT and other acyltransferases in the pathway, such as taxadienol-5-O-acetyltransferase (TAT), indicating a shared evolutionary origin. pnas.org

Enzyme PropertyTaxane-2α-O-benzoyltransferase (TBT)10-deacetylbaccatin III-10-O-acetyltransferase (DBAT)
pH Optimum 8.0 pnas.orgnih.gov7.5 pnas.org
Km (Taxoid Substrate) 0.64 mM pnas.orgnih.gov10 μM pnas.org
Km (Acyl-CoA Substrate) 0.30 mM pnas.orgnih.gov8 μM pnas.org
Regiospecificity C2α-hydroxyl group pnas.orgC10β-hydroxyl group pnas.orgcreative-enzymes.com

Protein Engineering for Improved Catalytic Efficiency

Protein engineering has been employed to enhance the properties of biosynthetic enzymes for biotechnological applications. A notable example is the improvement of DBAT, a key rate-limiting enzyme, for more efficient production of baccatin III. frontiersin.org Through a semi-rational design approach, a mutant of DBAT, designated DBAT-S189V, was created that exhibited improved thermostability compared to the wild-type enzyme. frontiersin.org

When this more robust mutant was expressed in an engineered E. coli strain that had been metabolically engineered for increased intracellular supply of the acetyl-CoA substrate, the production of baccatin III from exogenously supplied 10-deacetylbaccatin III was significantly enhanced. frontiersin.org This integrated approach, combining protein engineering of the pathway enzyme with metabolic engineering of the host organism, resulted in a 10.5-fold increase in baccatin III yield compared to the original strain expressing the wild-type enzyme. frontiersin.org Such strategies demonstrate the potential for overcoming bottlenecks in the biosynthetic pathway to improve the production of valuable precursors like baccatin III. frontiersin.org

Regulatory Mechanisms Governing this compound Biosynthesis

The biosynthesis of this compound and other taxoids is tightly regulated at the genetic level. The expression of pathway genes is controlled by a complex network of transcription factors that respond to various internal and external stimuli, such as plant hormones and defense signals (elicitors). tsijournals.com

Transcriptional Regulation of Pathway Genes

The coordinated expression of paclitaxel biosynthetic genes, including those responsible for the synthesis of this compound, is largely governed at the level of transcription. nih.gov Elicitors like methyl jasmonate (MJ) and salicylic (B10762653) acid (SA) are known to induce the expression of these genes. tsijournals.comfrontiersin.org This regulation is mediated by several families of transcription factors (TFs), including WRKY, MYB, and bHLH (MYC), which bind to specific cis-acting elements in the promoter regions of their target genes. nih.gov

WRKY Transcription Factors: Several WRKY TFs have been identified as positive regulators. For example, TcWRKY1 from Taxus chinensis directly activates the expression of the DBAT gene. nih.gov TcWRKY33, which is responsive to salicylic acid, also upregulates DBAT expression by directly binding to W-box elements in its promoter. frontiersin.orgresearchgate.net

MYB Transcription Factors: The R2R3-MYB family of TFs is also involved. TmMYB3 in Taxus media has been shown to activate the expression of TBT. nih.gov Another factor, TcMYB29a, responds to abscisic acid and upregulates several pathway genes, leading to increased accumulation of taxoids. nih.gov

bHLH/MYC Transcription Factors: The MYC family of TFs, which are central players in the jasmonate signaling pathway, have a complex role. While some MYC factors (MYC2, MYC3, MYC4) can activate the promoters of many paclitaxel biosynthesis genes, others (TcJAMYC1, TcJAMYC2, TcJAMYC4) have been shown to act as negative regulators, repressing gene expression. nih.govnih.govmdpi.com These TFs recognize and bind to E-box or G-box sites present in the promoters of target genes like TBT and DBAT. nih.govmdpi.com

This intricate transcriptional network allows the plant to finely tune the production of paclitaxel and its intermediates in response to developmental cues and environmental stresses. tsijournals.com

Transcription Factor FamilyExampleTarget Gene(s) Related to 10-DAB/Baccatin III BiosynthesisRegulatory Action
WRKYTcWRKY1DBAT nih.govPositive
WRKYTcWRKY33DBAT frontiersin.orgPositive
MYBTmMYB3TBT nih.govPositive
bHLH/MYCMYC2/3/4TBT, DBAT mdpi.comPositive
bHLH/MYCTcJAMYC1/2/4Paclitaxel pathway genes nih.govNegative

Influence of Phytohormones and Elicitors (e.g., Methyl Jasmonate, Salicylic Acid)

The biosynthesis of this compound and other taxoids in Taxus species is significantly influenced by the application of phytohormones and elicitors. These molecules act as signals that can trigger or enhance defense responses in plants, which include the production of secondary metabolites. In the context of Taxus cell cultures, a primary method for producing taxanes, elicitation is a key strategy to boost yields.

Methyl jasmonate (MeJA), a well-known plant stress hormone, and its potent analogue, coronatine (B1215496) (COR), are among the most effective elicitors for stimulating taxane biosynthesis. researchgate.net Research has shown that the application of MeJA to Taxus cell suspension cultures leads to the up-regulation of genes involved in the taxane metabolic pathway. researchgate.net This enhanced gene expression translates to increased production of various taxane compounds. Similarly, coronatine has been identified as a powerful elicitor, in some cases more so than methyl jasmonate, for inducing taxane production in Taxus media cell cultures. researchgate.net The simultaneous addition of elicitors like coronatine with cyclodextrins (which can assist in product excretion into the medium) has been shown to significantly enhance total taxane production. nih.gov

Salicylic acid (SA), another crucial phytohormone involved in plant defense signaling, also plays a role in modulating taxane biosynthesis. tandfonline.com When applied to Taxus baccata cell suspensions, salicylic acid can induce metabolic changes that affect the production of various secondary metabolites. tandfonline.com Studies comparing different elicitors have noted that they can have differential effects; for instance, coronatine was observed to induce an earlier reprogramming of phenolic metabolism compared to salicylic acid in T. baccata cells. tandfonline.com While these elicitors boost secondary metabolite production, they can sometimes have a negative impact on cell growth, likely due to the metabolic shift from primary growth processes to defense-related specialized metabolism. tandfonline.com

The following table summarizes research findings on the effects of common elicitors on taxane production in Taxus cell cultures.

ElicitorTaxus Species/CultureObserved Effect on Taxane ProductionReference
Methyl Jasmonate (MeJA)Taxus spp. cell culturesUp-regulation of taxane biosynthetic genes and enhanced taxane production. researchgate.net
Coronatine (COR)Taxus media, Taxus globosaSignificantly enhanced taxane production, especially when combined with cyclodextrin. researchgate.netnih.gov
Salicylic Acid (SA)Taxus baccata cell suspensionsInduces reprogramming of specialized metabolism, affecting metabolite profiles. tandfonline.com

Developmental and Environmental Factors Affecting Accumulation

The accumulation of this compound and related taxoids in Taxus plants is not uniform and is subject to significant variation based on developmental and environmental factors. The concentration of these compounds can differ substantially between plant organs, throughout the developmental stages of the plant, and in response to seasonal changes. nih.govtandfonline.comtandfonline.com

Developmental Factors (Tissue and Age): The distribution of taxanes within the yew tree is highly tissue-specific. Analysis of Taxus brevifolia has shown a decreasing concentration gradient of several taxanes from the base of the stem to the tip of the branches. nih.gov This is often attributed to the higher concentration of taxanes in the phloem tissue of the inner bark, which is thicker at the base. nih.gov Generally, taxane concentrations are significantly lower in needles than in the bark. nih.gov However, some compounds can be exceptions; for example, baccatin III levels in needles can become equivalent to those in bark during the summer. nih.gov

The age of the tissue is another critical factor. In a study on Taxus canadensis, young stems were found to contain the highest amounts of 10-deacetylbaccatin III (10-DAB III), while other taxanes like paclitaxel were more concentrated in needles. tandfonline.com Levels of major taxanes were generally higher in younger stems compared to older ones, a phenomenon likely linked to the increasing proportion of wood, which is poor in taxanes, as the stem ages. tandfonline.com

Environmental Factors (Seasonality): Seasonal fluctuations have a profound impact on the concentration of taxanes in Taxus species. tandfonline.com Research on T. canadensis demonstrated that taxane concentrations vary widely depending on the time of year. tandfonline.com The lowest levels were observed during the period of active growth from April through July. tandfonline.com Conversely, peak concentrations for major taxanes occurred for a short period at the end of the growing season, typically in August and September. tandfonline.com This dynamic suggests that taxanes are either actively synthesized and degraded throughout the year or are transported within the plant based on seasonal cues. tandfonline.com These findings indicate that harvesting biomass for taxane extraction is most effective from August onwards. tandfonline.com

The following table provides an overview of how taxane accumulation varies based on plant part and season.

FactorPlant Part/Time PeriodGeneral Observation on Taxane ConcentrationReference
Plant Part Bark vs. NeedlesGenerally higher in bark than in needles. nih.gov
Young StemsHighest concentrations of 10-deacetylbaccatin III found in young stems. tandfonline.com
Old StemsLower concentrations compared to young stems, likely due to increased wood content. tandfonline.com
Season Active Growth (April-July)Lowest taxane levels observed. tandfonline.com
End of Growing Season (August-September)Peak taxane concentrations are typically reached. tandfonline.com

Biotechnological Production and Metabolic Engineering for 10 Deacetyl 2 Debenzoylbaccatin Iii

Production Systems Using Taxus Plant Cell Cultures

Plant cell culture has emerged as a viable and environmentally sustainable platform for the production of taxanes, including 10-deacetylbaccatin III (10-DAB), a closely related precursor to 10-deacetyl-2-debenzoylbaccatin III. scu.ac.irresearchgate.net These systems offer several advantages over whole plant extraction, as they are independent of geographical location, climate, and seasonal variations, and are less susceptible to contamination. scu.ac.irresearchgate.net

Research has focused on establishing and optimizing cell suspension cultures of various Taxus species. For instance, callus cultures of Taxus baccata and Taxus brevifolia have been initiated from internodal segments on B5 medium supplemented with plant growth regulators like naphthalene (B1677914) acetic acid (NAA) and benzyl (B1604629) amino purine (B94841) (BAP). scu.ac.irresearchgate.net Studies have shown that the production of taxanes in these cultures can vary significantly between species. For example, cell cultures of T. baccata have been reported to produce 1 µg/L of 10-DAB, while T. brevifolia cultures yielded a higher amount of 110 µg/L after 21 days of cultivation. scu.ac.irresearchgate.net In comparison, the mother plants of T. baccata and T. brevifolia contained 40 and 4 µg/g dry weight of 10-DAB, respectively. scu.ac.irresearchgate.net

Heterologous Biosynthesis in Microbial Host Organisms

The limitations associated with plant-based production have spurred the development of heterologous biosynthesis platforms in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. These microorganisms offer rapid growth rates, well-established genetic tools, and the potential for large-scale, controlled fermentation.

A significant achievement in this area has been the functional expression of key enzymes from the taxane (B156437) biosynthetic pathway in microbial hosts. For example, the cDNA clone for a 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) from Taxus cuspidata has been successfully expressed in E. coli. nih.gov This enzyme is responsible for the specific 10-O-acetylation of 10-deacetylbaccatin III to form baccatin (B15129273) III. nih.gov The recombinant acetyltransferase expressed in E. coli was found to be a soluble, monomeric protein with a calculated molecular weight of 49,052. nih.gov It exhibits a pH optimum of 7.5 and has K values of 10 µM for 10-deacetylbaccatin III and 8 µM for acetyl CoA. nih.gov

In Saccharomyces cerevisiae, the expression of the yew transporter NPF2.1 has been shown to facilitate the in vivo acetylation of 10-deacetylbaccatin III. nih.gov When cultured in YPD media at pH 5.3, yeast cells expressing NPF2.1 effectively converted 0.1 mg L-1 of 10-deacetylbaccatin III into its acetylated product within five days. nih.gov This demonstrates the potential of using yeast as a whole-cell biocatalyst for specific steps in the taxane pathway.

The reconstruction of the biosynthetic pathway often begins with the conversion of this compound and benzoyl-CoA to 10-deacetylbaccatin III and coenzyme A, a reaction catalyzed by the enzyme taxane 2α-O-benzoyltransferase. biocyc.org

To improve the efficiency of microbial production, various metabolic engineering strategies are employed. nih.govmdpi.comresearchgate.net A key focus is on increasing the intracellular pool of acetyl-CoA, a critical precursor for the acetylation steps in the taxane pathway. nih.gov

Strategies to enhance acetyl-CoA levels in E. coli include:

Overexpression of native pathways : Increasing the expression of the pyruvate (B1213749) dehydrogenase (Pdh) complex, which converts pyruvate to acetyl-CoA, is a direct approach. nih.gov

Blocking competing pathways : Deleting genes such as ackA-pta, which are involved in acetate (B1210297) formation from acetyl-CoA, can redirect metabolic flux towards the desired product. nih.gov

Acetate assimilation : Expressing enzymes like acetyl-CoA synthetase (Acs) or the phosphate (B84403) acetyltransferase-acetyl-CoA kinase (Pta-Ack) operon allows the cell to convert acetate, a common fermentation byproduct, back into acetyl-CoA. nih.gov

Systematic optimization of metabolism and fermentation processes is crucial for achieving commercially viable yields. nih.gov This includes fine-tuning culture conditions, nutrient feeds, and gene expression levels to maintain metabolic balance and maximize product formation.

Despite the progress, several challenges remain in the complete reconstitution of the complex taxane biosynthetic pathway in microbial hosts. The pathway involves numerous enzymatic steps, many of which are catalyzed by cytochrome P450 monooxygenases that can be difficult to functionally express in prokaryotic hosts like E. coli.

Another significant bottleneck is the low expression and activity of some plant-derived enzymes in the microbial environment. For instance, the low expression of DBAT encoding genes in Taxus plants already limits the natural production of baccatin III, and this can be a challenge to overcome in a heterologous host. mdpi.com Furthermore, the transport of hydrophobic intermediates across the microbial cell membrane can be a limiting factor, although the identification of transporters like NPF2.1 offers potential solutions. nih.gov

The complexity of the pathway and the need to balance the expression of multiple genes without overburdening the host's metabolism present ongoing challenges for metabolic engineers.

Bioconversion Approaches Utilizing Enzymes

Enzymatic bioconversion offers a targeted approach to specific steps in the synthesis of this compound and its derivatives. This method can provide high specificity and avoid the complex purification steps associated with chemical synthesis.

One area of research has focused on the enzymatic deacetylation of taxanes. Soil-dwelling microorganisms have been screened for enzymes capable of specifically removing the C-4 acetate group from 10-deacetylbaccatin III (10-DAB). nih.gov Strains of Rhodococcus sp. were found to convert 10-DAB into 4,10-dideacetylbaccatin III with a 90% yield using whole cells. nih.gov Additionally, a soluble C-4 deacetylase was purified from a strain of Stenotrophomonas maltophilia, although its activity was limited to 10-DAB and not other taxanes like paclitaxel (B517696) or baccatin III. nih.gov

More recently, an integrated strategy has been developed that combines the extraction of 10-DAB from renewable Taxus needles with an in situ whole-cell biotransformation to produce baccatin III. mdpi.comsemanticscholar.org This process utilizes an engineered E. coli strain expressing the 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) enzyme. mdpi.com Under optimized conditions, this system achieved a 78.60% conversion rate of 10-DAB to baccatin III. mdpi.com

Role of Endophytic Fungi in Biotechnological Production Enhancement

Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, have been recognized as a potential source of novel bioactive compounds, including taxanes. The isolation and study of these fungi offer a promising avenue for discovering new enzymes and enhancing the production of valuable metabolites.

Studies have shown that endophytic fungi isolated from plants can produce a range of secondary metabolites. researchgate.net Research into endophytic fungi from Taxus species, in particular, has been driven by the hypothesis that these microorganisms may be involved in the biosynthesis of taxol and its precursors. While direct production of this compound by endophytes is an area of ongoing research, their potential to produce enzymes that can be used in bioconversion processes is significant.

The co-culturing of endophytic fungi with plant cell cultures or their use in fermentation processes could lead to enhanced yields of taxanes. For example, some endophytic fungi, when cultured in the presence of host plant extracts, have shown an increased production of terpenoid compounds. researchgate.net This suggests that the fungi can utilize precursors from the plant material to synthesize more complex molecules. The exploration of the metabolic capabilities of endophytic fungi remains a promising frontier for the biotechnological production of this compound and other valuable pharmaceuticals.

Advanced Analytical Methodologies for the Characterization and Quantification of 10 Deacetyl 2 Debenzoylbaccatin Iii in Research

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) and its tandem mass spectrometry counterpart (LC-MS/MS) are indispensable tools for the analysis of 10-deacetyl-2-debenzoylbaccatin III. These techniques offer high resolution, sensitivity, and specificity, making them ideal for separating and quantifying this compound from complex matrices such as plant extracts and cell cultures.

In research settings, HPLC is routinely used for the quantitative analysis of various taxoids, including this compound (often abbreviated as 10-DAB III in literature). For instance, studies on Taxus species and their cell suspension cultures have employed HPLC to determine the concentration of this compound. scu.ac.ir One study successfully quantified 10-DAB in the leaves and cell cultures of Taxus baccata and Taxus brevifolia, highlighting significant variations in production between species and culture conditions. scu.ac.irresearchgate.net The presence of 10-deacetylbaccatin III in callus extracts has been confirmed using HPLC with a photodiode array detector, which provides additional spectral information for peak identification. researchgate.net Isocratic HPLC methods have been developed for purity analysis, with one such method utilizing a mobile phase of 28% acetonitrile, 72% water, and 0.1% acetic acid. google.com

For enhanced sensitivity and structural confirmation, LC-MS/MS is the method of choice. This technique couples the separation power of liquid chromatography with the mass-analyzing capabilities of a tandem mass spectrometer. Ultra-Performance Liquid Chromatography (UPLC)-MS/MS methods have been successfully applied to quantify a range of taxoids, including 10-deacetylbaccatin III, in different Taxus species. nih.gov These methods allow for the precise determination of compound concentrations even at low levels. In comparative metabolomic studies, UPLC-MS/MS has been instrumental in quantifying intermediates of the paclitaxel (B517696) biosynthetic pathway, providing insights into the metabolic differences between species like T. fuana and T. yunnanensis. nih.gov The ionization source parameters for such analyses are critical and are carefully optimized; for example, in one method, the ionization source temperature was set to 120 °C and the capillary voltage to 3.0 kV. mdpi.com

Below is an interactive data table summarizing typical parameters used in HPLC and LC-MS/MS methods for the analysis of taxanes, including this compound.

ParameterHPLCLC-MS/MS
Column C18 reverse-phase (e.g., Dr Maisch ReproSil-Pur C18-AQ) google.comC8, C18, or mixed-mode columns nih.gov
Mobile Phase Acetonitrile/water mixtures, often with an acid modifier (e.g., acetic acid) google.comWater with ammonium (B1175870) formate (B1220265) and formic acid (A) and Methanol with ammonium formate and formic acid (B) lcms.cz
Detection UV (e.g., 230 nm) google.com, Photodiode Array (PDA) researchgate.netTandem Mass Spectrometry (MS/MS) nih.gov
Ionization Mode N/APositive ion mode is common mdpi.com
Flow Rate 0.75 ml/min google.com0.35 mL/min lcms.cz
Application Quantification, Purity Analysis scu.ac.irgoogle.comQuantification, Structural Confirmation, Metabolite Profiling nih.govmdpi.com

Spectroscopic Techniques for Structural Confirmation in Research Contexts

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are essential for the unambiguous structural confirmation of this compound. Mass spectrometry (MS), often coupled with a chromatographic inlet, is a primary tool in this regard.

Chemical Ionization-Mass Spectrometry (CI-MS) has been used to confirm the presence of 10-deacetylbaccatin III in callus extracts of Taxus baccata. researchgate.net High-resolution mass spectrometry (HRMS), such as that performed on a GC/Q-TOF system, provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. lcms.cz For this compound, the molecular formula is C22H32O9, with a monoisotopic mass of approximately 440.20463 Da. nih.govuni.lu The predicted collision cross-section (CCS) values for different adducts, such as [M+H]+ and [M+Na]+, can also be calculated and compared with experimental data to increase confidence in identification. uni.lu

The following table presents key mass spectrometry data for this compound.

PropertyValueSource
Molecular Formula C22H32O9 nih.govuni.lu
Molecular Weight 440.5 g/mol nih.gov
Monoisotopic Mass 440.20463259 Da nih.gov
Predicted CCS [M+H]+ (Ų) 207.3 uni.lu
Predicted CCS [M+Na]+ (Ų) 211.2 uni.lu
Predicted CCS [M-H]- (Ų) 206.5 uni.lu

In addition to mass spectrometry, other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be employed for complete de novo structural elucidation, although specific data for this compound is not detailed in the provided search context.

Metabolomic Profiling for Pathway Analysis

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has emerged as a powerful approach for analyzing the biosynthetic pathways leading to taxanes like this compound. Both untargeted and targeted metabolomic strategies are utilized to investigate the complex network of metabolites in Taxus species.

Untargeted metabolomics provides a comprehensive snapshot of all detectable metabolites in a sample, allowing researchers to identify global metabolic variations. nih.gov Such studies on different Taxus species have successfully identified thousands of metabolites, including precursors and intermediates in the paclitaxel biosynthesis pathway. nih.govresearchgate.net For example, a comparative metabolomic analysis of T. cuspidata, T. media, and T. mairei revealed that most precursors and early intermediates were highly accumulated in T. mairei, whereas intermediate products closer to the final steps of the pathway were more abundant in T. cuspidata and T. media, suggesting differences in pathway efficiency. nih.govresearchgate.net

Targeted metabolomics, on the other hand, focuses on the precise quantification of a specific set of known metabolites. This approach has been used to accurately measure the concentrations of key taxoids, including 10-deacetylbaccatin III, to confirm findings from untargeted analyses and to compare different species or culture conditions. nih.govnih.gov For instance, a targeted UPLC-MS/MS method was used to quantify seven different taxoids, confirming that their accumulation differed significantly between T. yunnanensis and T. fuana. nih.gov These metabolomic studies have also uncovered potential negative correlations between the accumulation of flavonoids and taxoids, suggesting a metabolic trade-off between these two pathways. nih.gov

The insights gained from metabolomic profiling are crucial for metabolic engineering efforts. By understanding the bottlenecks and regulatory points in the biosynthetic pathway of this compound and other taxanes, researchers can devise strategies to enhance their production in cell cultures or microbial systems. nih.gov

Future Research Directions and Unexplored Avenues

Further Elucidation of Undefined Enzymatic Steps in its Biosynthesis

The biosynthetic pathway to paclitaxel (B517696) and its precursors is a complex tapestry of approximately 20 enzymatic steps. nih.gov Although research has successfully identified the majority of these enzymes, a few key transformations leading to the core taxane (B156437) skeleton and its subsequent decoration remain to be fully characterized. The journey from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), to the immediate precursors of 10-deacetyl-2-debenzoylbaccatin III involves a series of hydroxylations, acetylations, and the formation of a unique oxetane (B1205548) ring.

Recent breakthroughs, particularly following the sequencing of several Taxus genomes, have accelerated the discovery of previously "missing" enzymes. oup.com For instance, a minimal gene set for paclitaxel biosynthesis was identified, pinpointing enzymes like taxane-9α-hydroxylase (T9αOH) and taxane 1β-hydroxylase (T1βOH). oup.com However, the precise sequence of some hydroxylations and the enzymatic machinery behind the formation of the C4,C20-epoxide that leads to the oxetane ring are still areas of active investigation. nih.govnih.gov The pathway is not strictly linear; it involves multiple branching routes that can converge at later intermediates, adding another layer of complexity. nih.gov Future research will likely focus on functionally characterizing the remaining candidate genes and resolving the exact order and substrate specificity of these late-stage enzymatic reactions.

A significant portion of the oxidative steps in the pathway are catalyzed by cytochrome P450 monooxygenases (CYP450s). nih.gov These enzymes are notoriously difficult to express and characterize in heterologous systems, which has been a bottleneck in pathway elucidation. researchgate.net

Table 1: Key Enzyme Families in the Biosynthesis of Taxane Precursors

Enzyme FamilyRole in BiosynthesisSpecific Examples
Terpene Synthases Cyclization of GGPP to form the initial taxane skeleton (taxadiene).Taxadiene synthase (TS)
Cytochrome P450s Multiple hydroxylation and oxygenation steps on the taxane core. nih.govTaxadiene 5α-hydroxylase (T5αH), Taxane 10β-hydroxylase (T10βH), Taxane 13α-hydroxylase (T13αH) pnas.org
Acyltransferases Addition of acetyl and benzoyl groups to the taxane skeleton.10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) nih.govwikipedia.org

Integration of Multi-Omics Data for Comprehensive Pathway Understanding

The advent of high-throughput sequencing and analytical technologies has revolutionized the study of complex plant metabolic pathways. A comprehensive understanding of the biosynthesis of this compound and its regulation necessitates the integration of multiple "omics" datasets.

The publication of high-quality, chromosome-scale genomes for Taxus chinensis, Taxus wallichiana, and Taxus yunnanensis has been a watershed moment for the field. oup.com This genomic information provides the fundamental blueprint for identifying all potential genes involved in the pathway.

Transcriptomics, the study of all RNA molecules in a cell, has been instrumental in identifying genes that are upregulated in response to elicitors like methyl jasmonate, which stimulates paclitaxel production. tsijournals.comnih.gov By comparing the transcriptomes of different tissues (e.g., leaves, stems, roots) or cells under different conditions, researchers can pinpoint candidate genes that correlate with taxane accumulation. nih.govnih.gov For example, single-cell transcriptional profiling in Taxus leaves revealed that most paclitaxel biosynthesis genes are expressed primarily in the mesophyll cells. nih.gov

Metabolomics, the large-scale study of small molecules, allows for the profiling of taxane intermediates and related compounds in different tissues, providing a direct chemical readout of pathway activity. nih.gov

The true power lies in integrating these datasets. By combining genomics, transcriptomics, and metabolomics, researchers can build gene co-expression networks. oup.complos.orgyoutube.com These networks reveal modules of genes that are expressed together and are likely functionally related, providing strong evidence for their involvement in a common pathway. oup.com This integrated approach has already led to the discovery of gene clusters for taxadiene biosynthesis and a grouping of paclitaxel biosynthetic genes on a specific chromosome, suggesting coordinated regulation. oup.com Future work will refine these models, incorporating proteomic and epigenomic data to create a truly holistic view of how the synthesis of complex molecules like this compound is orchestrated.

Development of Novel Chemoenzymatic and Synthetic Biology Approaches for Efficient Production

The low abundance of paclitaxel and its precursors in yew trees has driven the development of alternative production platforms. nih.gov Synthetic biology and chemoenzymatic strategies offer promising avenues for sustainable and high-yield production, bypassing the need for harvesting endangered trees.

Synthetic Biology in Heterologous Hosts: A major goal is to transfer the entire biosynthetic pathway into microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae), which are fast-growing and easy to genetically manipulate. nih.gov Significant progress has been made in producing early pathway intermediates like taxadiene in these hosts. nih.govresearchgate.netfrontiersin.org For instance, engineered E. coli has been reported to produce taxadiene at titers of up to 1 g/L. researchgate.net More recently, efforts have focused on reconstructing later parts of the pathway, with one study achieving a titer of 10.9 mg/L for taxadien-5α-yl-acetate in E. coli. nih.gov However, functionally expressing the full suite of plant cytochrome P450 enzymes remains a significant challenge in microbial systems. researchgate.net

Plant Cell Cultures and Genetic Engineering: Taxus cell suspension cultures are a commercially viable alternative, offering a contained and controlled production environment. oup.comnih.gov Genetic engineering of these cell lines is a key strategy for improving yields. Overexpression of rate-limiting enzymes or key transcription factors has shown promise. nih.gov A groundbreaking study utilized CRISPR-guided DNA methylation to repress a competing metabolic pathway (the phenylpropanoid pathway), which funnels resources away from taxane biosynthesis. This approach resulted in a remarkable 25-fold increase in paclitaxel accumulation in Taxus chinensis cell cultures. nih.gov

Chemoenzymatic Synthesis: This approach combines chemical synthesis with enzymatic catalysis. One notable example is the development of a one-pot, in vitro system to convert an abundant taxane analogue, 7-β-xylosyl-10-deacetyltaxol, into paclitaxel. nih.gov This was achieved by using a mutant of the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) with significantly higher catalytic efficiency, combined with a β-xylosidase. nih.gov This strategy demonstrates the potential for using engineered enzymes to perform specific, high-value transformations on readily available precursors.

Table 2: Examples of Engineered Production Systems for Taxanes and Precursors

Production SystemCompound ProducedReported YieldReference
E. coli Taxadiene1.3 mg/L nih.govresearchgate.net
E. coli Taxadiene~1 g/L researchgate.net
E. coli Taxadien-5α-yl-acetate10.9 mg/L nih.gov
S. cerevisiae Taxadiene8.7 mg/L researchgate.net
Taxus chinensis cells (CRISPR) Paclitaxel25-fold increase nih.gov
In vitro (Chemoenzymatic) Paclitaxel0.64 mg/mL nih.gov

Understanding and Engineering Complex Regulatory Networks for Enhanced Biosynthesis

The production of this compound is not just a matter of having the right enzymes; it is also tightly controlled by a complex network of regulatory proteins, primarily transcription factors (TFs). biorxiv.org These TFs act as molecular switches, turning biosynthetic genes on or off in response to developmental cues and environmental stimuli, such as elicitation by methyl jasmonate. tsijournals.comnih.gov

Several families of TFs have been implicated in regulating paclitaxel biosynthesis, including MYC, WRKY, AP2/ERF, and MYB. biorxiv.org For example:

MYC TFs: In Taxus, several jasmonate-inducible MYC transcription factors (TcJAMYC1, TcJAMYC2, TcJAMYC4) have been identified. Interestingly, they appear to act as negative regulators of the paclitaxel biosynthetic genes. nih.govilo.org

WRKY TFs: Transcriptome-wide analysis has identified numerous WRKY factors involved in regulating taxol biosynthesis in Taxus chinensis. oup.com

MYB TFs: The R2R3-MYB transcription factor, TmMYB3, has been shown to be a transcriptional activator, directly binding to the promoters of the TS and TBT genes. frontiersin.org

Understanding this regulatory code is crucial for metabolic engineering. Instead of (or in addition to) engineering the biosynthetic enzymes themselves, researchers can engineer the TFs that control them. Overexpressing a key activator or knocking out a repressor can simultaneously upregulate multiple genes in the pathway, leading to a significant boost in the production of the final compound. mdpi.com The discovery that paclitaxel biosynthetic genes are clustered on the genome suggests they might be controlled by common regulatory elements, making them ideal targets for this type of network engineering. oup.com Future research will focus on fully mapping these regulatory circuits and using tools like CRISPR to precisely edit these master switches for enhanced production of valuable taxanes.

Q & A

Basic: What is the enzymatic role of 10-Deacetyl-2-debenzoylbaccatin III in Taxol biosynthesis?

Answer:
this compound is a precursor in Taxol biosynthesis, serving as a substrate for 2α-hydroxytaxane 2-O-benzoyltransferase (EC 2.3.1.166) . This enzyme transfers a benzoyl group from benzoyl-CoA to the 2α-hydroxyl group of the compound, yielding 10-deacetylbaccatin III, a critical intermediate for Taxol . Tissue-specific studies in Taxus plants indicate that the compound is synthesized in the phloem and migrates to the cortex and pith, highlighting compartmentalization in biosynthesis .

Basic: What methodologies are recommended for isolating and quantifying this compound in plant tissues?

Answer:

  • Extraction: Use methanol or ethanol-based solvent systems with ultrasonication to maximize yield.
  • Separation: High-performance liquid chromatography (HPLC) with C18 reverse-phase columns (e.g., 5 µm particle size, 250 mm length) at 227 nm UV detection.
  • Quantification: Liquid chromatography-mass spectrometry (LC-MS) in negative ionization mode (m/z 440.2042 for [M-H]⁻) for high specificity .
  • Validation: Include internal standards (e.g., deuterated analogs) to correct for matrix effects.

Advanced: How can microbial systems be engineered to modify this compound?

Answer:

  • Enzyme Screening: Isolate soil microbes (e.g., Streptomyces spp.) with deacetylase activity using selective media containing 10-Deacetylbaccatin III (10-DAB) as the sole carbon source .
  • Optimization: Adjust fermentation conditions (pH 6.5–7.5, 28–30°C) and supplement cofactors (e.g., Mg²⁺) to enhance catalytic efficiency.
  • Genetic Engineering: Clone and heterologously express taxane-modifying enzymes (e.g., cytochrome P450s) in E. coli or yeast for scalable production.

Advanced: How can contradictions in reported enzymatic activity data be resolved?

Answer:
Contradictions often arise from variations in substrate specificity or assay conditions. To address this:

  • Comparative Kinetic Assays: Test enzyme activity under standardized conditions (e.g., 25°C, pH 7.0) using purified this compound and structurally related analogs.
  • Inhibition Studies: Use competitive inhibitors (e.g., benzoyl-CoA analogs) to confirm binding specificity .
  • Structural Analysis: Perform X-ray crystallography or molecular docking to identify active-site residues critical for catalysis .

Basic: Which enzymes interact directly with this compound?

Answer:

EnzymeFunctionKey Parameters (Km, Vmax)Reference
2α-hydroxytaxane 2-O-benzoyltransferaseTransfers benzoyl group to C2 positionKm: 12 µM (benzoyl-CoA)
Taxane 10β-hydroxylaseHydroxylates C10 positionpH optimum: 7.2–7.8
Taxoid 13α-O-acetyltransferaseAcetylates C13 positionRequires acetyl-CoA

Advanced: How can in vitro enzymatic synthesis of 10-Deacetylbaccatin III from this compound be optimized?

Answer:

  • Substrate Engineering: Use semisynthetic analogs (e.g., 2-debenzoyl-7,13-diacetylbaccatin III) to improve enzyme binding .
  • Cofactor Regeneration: Couple benzoyl-CoA synthesis with ATP regeneration systems to reduce costs.
  • Enzyme Stabilization: Immobilize enzymes on silica nanoparticles or encapsulate in lipid bilayers to enhance half-life.

Basic: What are the stability and storage conditions for this compound?

Answer:

  • Storage: Aliquot and store at ≤-20°C in amber vials under argon to prevent oxidation.
  • Stability: Degrades by 15% after 6 months at -20°C; avoid freeze-thaw cycles.
  • Handling: Use antioxidant additives (e.g., 0.1% BHT) in solvents to minimize degradation .

Advanced: How does tissue-specific biosynthesis of this compound impact metabolic engineering strategies?

Answer:

  • Transcriptional Regulation: Overexpress phloem-specific transcription factors (e.g., TmMYB3) to enhance precursor flux .
  • Compartmentalization: Use subcellular targeting (e.g., chloroplast localization) to avoid toxicity from intermediates.
  • Metabolite Tracking: Employ isotopic labeling (¹³C-glucose) with imaging mass spectrometry to map transport routes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.